3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
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Overview
Description
3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one is a complex organic compound with a molecular formula of C21H13Cl2N3O3 and a molecular weight of 426.25222 . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves multiple steps. One common synthetic route includes the reaction of 3,5-dichloroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 1-phenyl-1H-indole-2-one to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one can be compared with other similar compounds, such as:
Methyl 3-[(3,5-dichloroanilino)carbonyl]propionate: This compound has a similar structure but differs in the ester segment, which affects its chemical properties and biological activities.
5-(((((3,4-dichloroanilino)carbonyl)oxy)imino)methyl)-1,3-benzodioxole: This compound shares the dichloroanilino group but has a different core structure, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3/c22-13-10-14(23)12-15(11-13)24-21(28)29-25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-12H,(H,24,28)/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMYVXNUSPQEHZ-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC(=CC(=C4)Cl)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC(=CC(=C4)Cl)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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